molecular formula C19H19N3O4S B2728206 N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1448034-57-8

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2728206
CAS No.: 1448034-57-8
M. Wt: 385.44
InChI Key: CNIYQNVRBGJRRF-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core fused with an imidazo[1,2-a]pyridine moiety and a cyclopropyl substituent. Its structural complexity arises from the interplay of the benzodioxine scaffold, the imidazopyridine group, and the cyclopropyl side chain, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-27(24,16-6-7-17-18(11-16)26-10-9-25-17)22(14-4-5-14)13-15-12-20-19-3-1-2-8-21(15)19/h1-3,6-8,11-12,14H,4-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIYQNVRBGJRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with cyclopropylamine, followed by sulfonation and cyclization reactions . The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The compound shares structural similarities with several sulfonamide derivatives reported in recent literature and chemical catalogs. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₇H₁₈N₃O₄S 360.41 Cyclopropyl, imidazopyridinyl-methyl Not provided
N-(2-methoxyethyl)-N-methyl-2,3-dihydro-1,4-benzofluoramide C₁₂H₁₇NO₅S 287.34 Methoxyethyl, methyl Not provided
N-(oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₂H₁₅N₃O₅S 313.33 Oxolanyl (tetrahydrofuran derivative) 965-52-6
N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine C₂₂H₁₉FN₄ 358.42 4-Fluorophenyl, methyl, benzenamine Not provided
Key Observations:

Substituent Diversity: The target compound’s cyclopropyl group distinguishes it from analogs with methoxyethyl (e.g., C₁₂H₁₇NO₅S) or oxolanyl (e.g., CAS 965-52-6) substituents. These groups impact lipophilicity and metabolic stability .

Imidazopyridine Modifications : The fluorophenyl-substituted analog (C₂₂H₁₉FN₄) demonstrates how aromatic ring substitutions enhance antibacterial activity, suggesting that the cyclopropyl group in the target compound may offer unique steric or electronic effects .

Molecular Weight Trends : The target compound (360.41 g/mol) falls within the typical range for drug-like molecules, whereas simpler analogs (e.g., 287.34 g/mol) may exhibit better solubility but reduced target affinity.

Antimicrobial Activity:

  • Fluorophenyl Analogs : Compounds such as N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine (13a) showed moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .

Physicochemical Properties:

  • Solubility : The oxolanyl-substituted analog (CAS 965-52-6) exhibits higher aqueous solubility due to its polar tetrahydrofuran ring, whereas the cyclopropyl group in the target compound may reduce solubility but improve blood-brain barrier permeability .

Biological Activity

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a benzodioxine sulfonamide framework. The molecular formula can be represented as C14H15N3O4SC_{14}H_{15}N_{3}O_{4}S with a molecular weight of approximately 315.35 g/mol. Its unique structure allows for specific interactions with biological targets.

Target Proteins:
The compound primarily targets the KRAS G12C mutation, a common driver in various cancers. By forming a covalent bond with the KRAS protein, it inhibits its activity, thus blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Biochemical Pathways:
The inhibition of KRAS affects the RAS signaling pathway, which is crucial for cell growth and survival. This pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. Additionally, imidazopyridine derivatives have shown potential in modulating other pathways related to inflammation and infection .

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that compounds within the imidazopyridine class can effectively inhibit the growth of human cancer cells such as HeLa and SW620 with IC50 values ranging from 1.8 to 3.2 μM .

Antibacterial and Antiviral Properties

In addition to its antitumor effects, this compound has shown promising antibacterial and antiviral activities. It interacts with essential biomolecules in pathogens, disrupting their functions and leading to cell death . For instance, derivatives of imidazopyridines have been reported to possess broad-spectrum antibacterial properties.

Case Studies

  • Inhibition of KRAS G12C : A study focusing on the synthesis and biological evaluation of similar compounds highlighted their efficacy in inhibiting the KRAS G12C mutation. The results indicated a marked reduction in cell viability in cancer models expressing this mutation.
  • Antiproliferative Effects : Another research project evaluated various imidazopyridine derivatives for their antiproliferative activity against a panel of cancer cell lines. The findings revealed that modifications on the imidazopyridine core significantly enhanced their activity against specific cancer types .

Data Table: Biological Activity Overview

Activity Type Target IC50 (µM) Cell Lines Tested
AntitumorKRAS G12C1.8 - 3.2HeLa, SW620
AntibacterialVarious pathogensVariesE. coli, S. aureus
AntiviralViral replicationVariesInfluenza virus strains

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